molecular formula C12H18N2O2S B1366119 (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine CAS No. 205259-71-8

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine

Cat. No.: B1366119
CAS No.: 205259-71-8
M. Wt: 254.35 g/mol
InChI Key: BCDIURNDMMBMJT-UHFFFAOYSA-N
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Description

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine (CAS 205259-71-8) is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is a valuable intermediate and scaffold in medicinal chemistry research, particularly in the development of novel small-molecule inhibitors. Its structure, featuring a benzenesulfonamide moiety linked to a piperidine ring, is frequently explored in drug discovery. Research indicates that this chemical scaffold shows significant promise in the development of NLRP3 inflammasome inhibitors . The NLRP3 inflammasome is a critical component of the innate immune system, and its overactivation is implicated in a range of diseases, including Alzheimer's disease, acute myocardial infarction, and other inflammatory disorders . Furthermore, structural analogues and derivatives incorporating the piperidin-1-ylsulfonylphenyl group have been investigated as potent inhibitors of oxidative phosphorylation (OXPHOS) for cancer research, targeting the Complex I function to disrupt energy production in tumor cells . This compound has also been identified as a key pharmacophore in the design of HIV-1 integrase inhibitors, where it contributes to inhibiting the strand transfer reaction and the interaction between the integrase enzyme and the LEDGF/p75 cofactor . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Material Safety Data Sheet for safe handling instructions.

Properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDIURNDMMBMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407038
Record name 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205259-71-8
Record name 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sulfonylation Step

  • Reactants: 4-Nitrobenzenesulfonyl chloride and piperidine.
  • Reaction conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low to ambient temperature.
  • Mechanism: Nucleophilic attack by the nitrogen of piperidine on the sulfonyl chloride, displacing chloride to form the sulfonamide bond.
  • Notes: The reaction requires careful control of temperature and stoichiometry to avoid side reactions such as hydrolysis of sulfonyl chloride.

Nitro Group Reduction

  • Common reducing agents: Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere), or chemical reduction using agents like iron powder with acid, tin chloride, or sodium dithionite.
  • Solvents: Ethanol, methanol, or aqueous mixtures.
  • Conditions: Mild to moderate temperatures (room temperature to 50 °C), depending on the reducing agent.
  • Outcome: Conversion of the nitro group to a primary amine, yielding the target (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine.

Industrial and Laboratory Scale Considerations

  • Batch vs. Continuous Flow: Industrial synthesis may employ continuous flow reactors to improve yield, safety, and scalability, especially for sulfonylation and hydrogenation steps.
  • Purification: Crude products are often purified by recrystallization (ethanol or ethanol-ethyl acetate mixtures) or chromatographic methods to ensure high purity.
  • Yield optimization: Reaction parameters such as temperature, solvent choice, and reagent purity are optimized to maximize yield and minimize impurities.

Reaction Conditions Summary Table

Step Reactants Conditions Solvent Notes
Sulfonylation 4-Nitrobenzenesulfonyl chloride + Piperidine 0-25 °C, inert atmosphere DCM or THF Control moisture, exothermic
Nitro reduction Sulfonylated nitro compound + Reducing agent Room temp to 50 °C, H2 atmosphere or chemical reducing agent EtOH, MeOH, aqueous Catalytic hydrogenation preferred for clean conversion

Research Findings and Data

  • The sulfonylation reaction proceeds with high selectivity under controlled conditions, with typical isolated yields above 80%.
  • Catalytic hydrogenation for nitro reduction is favored due to mild conditions and minimal byproducts.
  • Stability studies show that the final amine compound is stable under refrigerated conditions (2–8 °C) and dry storage.
  • Analytical data (NMR, LC-MS) confirm the successful conversion of the nitro group to the amine without affecting the sulfonyl linkage.

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition Impact on Synthesis
Sulfonylation temp. 0–25 °C Controls reaction rate and selectivity
Solvent for sulfonylation Dichloromethane or tetrahydrofuran Solubility and reaction control
Reducing agent Pd/C hydrogenation or chemical reductants Efficiency and purity of amine
Reduction temp. 25–50 °C Reaction speed and completeness
Reaction time 2–24 hours (depending on step) Yield and purity optimization
Purification method Recrystallization or chromatography Product purity

Chemical Reactions Analysis

Types of Reactions

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Structural Analogs with Piperidine Sulfonyl Moieties

N-(Furan-2-ylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide (5s)
  • Structure : Contains a benzoic acid core with a piperidin-1-ylsulfonyl group at position 5 and a furan-2-ylmethylamine substituent.
  • Key Differences : Unlike the target compound, 5s includes a dihydroxybenzamide scaffold, which enhances metal-chelation properties (e.g., for HIV-1 integrase inhibition) .
  • Synthetic Route : Synthesized via coupling of 2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (17s) with furan-2-ylmethanamine, yielding 33% product .
1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine
  • Structure : Features a meta-substituted phenyl ring (vs. para in the target) with a 4-methylpiperidine sulfonyl group.
  • Key Differences: The methyl group on piperidine increases lipophilicity (ClogP ≈ 2.8 vs. Steric effects from the meta substitution may reduce target binding affinity compared to the para-substituted analog .
3-Iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
  • Structure : Shares the 4-(piperidin-1-ylsulfonyl)phenyl group but incorporates an iodo-methoxy benzamide.

Analogs with Modified Amine or Piperidine Groups

1-(4-Piperidin-1-yl-phenyl)-ethylamine
  • Structure : Lacks the sulfonyl group but includes a piperidin-1-yl and ethylamine on a phenyl ring.
  • Key Differences : Absence of sulfonyl reduces polarity (ClogP ≈ 2.5 vs. 2.1 for the target) and eliminates sulfonamide-mediated hydrogen bonding, which is critical for protease inhibition .
(4-((4-(Oxetan-3-yl)piperazin-1-yl)sulfonyl)phenyl)methanamine
  • Structure : Replaces piperidine with a piperazine ring substituted with oxetane.
  • Key Differences : The oxetane group improves aqueous solubility (logS ≈ -3.2 vs. -4.1 for the target) and metabolic stability due to reduced cytochrome P450 interactions .
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine
  • Structure : Substitutes sulfonyl with a phenylpiperazine group.
  • Key Differences: The phenylpiperazine increases molecular weight (267.37 g/mol vs.

Biological Activity

(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine, also known as N-(4-(piperidin-1-ylsulfonyl)phenyl)methanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C12H18N2O2SC_{12}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 254.35 g/mol. The compound consists of a piperidine ring attached to a phenyl group via a sulfonamide linkage, which is crucial for its biological activity.

The primary target of this compound is dihydrofolate reductase (DHFR) , an essential enzyme in the folate synthesis pathway. By inhibiting DHFR, this compound disrupts nucleotide synthesis, leading to impaired DNA replication and cell proliferation. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.

Biochemical Pathways

The interaction with DHFR affects several biochemical pathways:

  • Folate Metabolism : Inhibition leads to reduced availability of tetrahydrofolate, impacting nucleotide synthesis.
  • Cell Signaling : Alterations in metabolic pathways can influence cell signaling cascades, affecting cellular responses.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds derived from this structure were tested against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated significant inhibition of microbial biofilm formation, suggesting potential applications in treating biofilm-associated infections.

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
2b8 µg/mL16 µg/mL
2c4 µg/mL8 µg/mL

These findings highlight the potential of this compound in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines by disrupting DNA synthesis. The compound's ability to inhibit DHFR correlates with reduced cell viability in various cancer models.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the efficacy of several sulfonamide derivatives against multidrug-resistant bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity, with specific attention to their ability to inhibit biofilm formation.
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is stable under physiological conditions. It is typically stored at 2-8°C to maintain its integrity. The compound's absorption and distribution characteristics suggest favorable oral bioavailability and potential for therapeutic use.

Q & A

Q. What are the common synthetic routes for (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine?

The compound is typically synthesized via sulfonylation of a phenylmethanamine precursor. A representative method involves reacting 4-aminobenzyl derivatives with piperidine sulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Post-synthesis purification often employs column chromatography or recrystallization. Key intermediates are validated using 1H^1H-NMR and LC-MS to confirm sulfonamide bond formation .

Q. How is the compound characterized to confirm its structural integrity?

  • Spectroscopic Methods : 1H^1H-NMR (400–500 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine protons at δ 1.4–3.0 ppm). 13C^{13}C-NMR confirms carbon backbone integrity.
  • Mass Spectrometry : HRMS (ESI or EI) verifies molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H17_{17}N2_2O2_2S: calculated 265.1015).
  • Elemental Analysis : Matches theoretical C, H, N, S content within 0.3% error .

Q. What biological targets are associated with this compound?

The piperidine sulfonyl group is a known pharmacophore in enzyme inhibition. Preliminary studies suggest interactions with G protein-coupled receptors (GPCRs) and kinases, particularly those involving ATP-binding domains. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to catalytic sites of integrases or proteases, though experimental validation is ongoing .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Reaction Solvent : Replace dichloromethane with THF or DMF to enhance solubility of sulfonyl intermediates.
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics.
  • Workflow : Implement flow chemistry for continuous purification, reducing side-product formation. Evidence shows yield improvements from 30% (batch) to 65% (flow) in analogous sulfonamide syntheses .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions often arise from assay conditions (e.g., pH, ionic strength) or impurities. Mitigation strategies:

  • Orthogonal Assays : Compare results from fluorescence polarization (binding) and SPR (kinetics).
  • Analytical Rigor : Use HPLC-UV/ELSD to confirm purity >98% before testing. For example, a 5% impurity in a related compound reduced IC50_{50} by 40% .

Q. What structural modifications enhance selectivity for kinase targets?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF3_3) at the para-position of the phenyl ring increases kinase affinity by 10-fold (see SAR data for analogs in ).
  • Piperidine Substitution : Replacing piperidine with morpholine reduces off-target binding to GPCRs while retaining kinase inhibition (tested via radioligand displacement assays) .

Q. What computational tools predict metabolic stability of this compound?

  • ADMET Prediction : SwissADME estimates low CYP3A4 inhibition (Probability < 0.2) but moderate hepatic clearance.
  • Metabolite ID : GLORYx generates probable Phase I metabolites (e.g., N-demethylation at the methanamine group). Experimental validation via LC-MS/MS in microsomal assays is recommended .

Handling and Safety

  • Storage : Stable at -20°C under argon; sensitive to moisture (hydrolyzes sulfonamide bond at pH < 4).
  • Toxicity : LD50_{50} (rat, oral) > 500 mg/kg; avoid inhalation (irritant). Use PPE in synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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